

4,7-Dimethoxy-1,10-phenanthroline CAS number and molecular weight

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4,7-Dimethoxy-1,10-phenanthroline

Cat. No.: B1245073

[Get Quote](#)

In-Depth Technical Guide: 4,7-Dimethoxy-1,10-phenanthroline

For Researchers, Scientists, and Drug Development Professionals

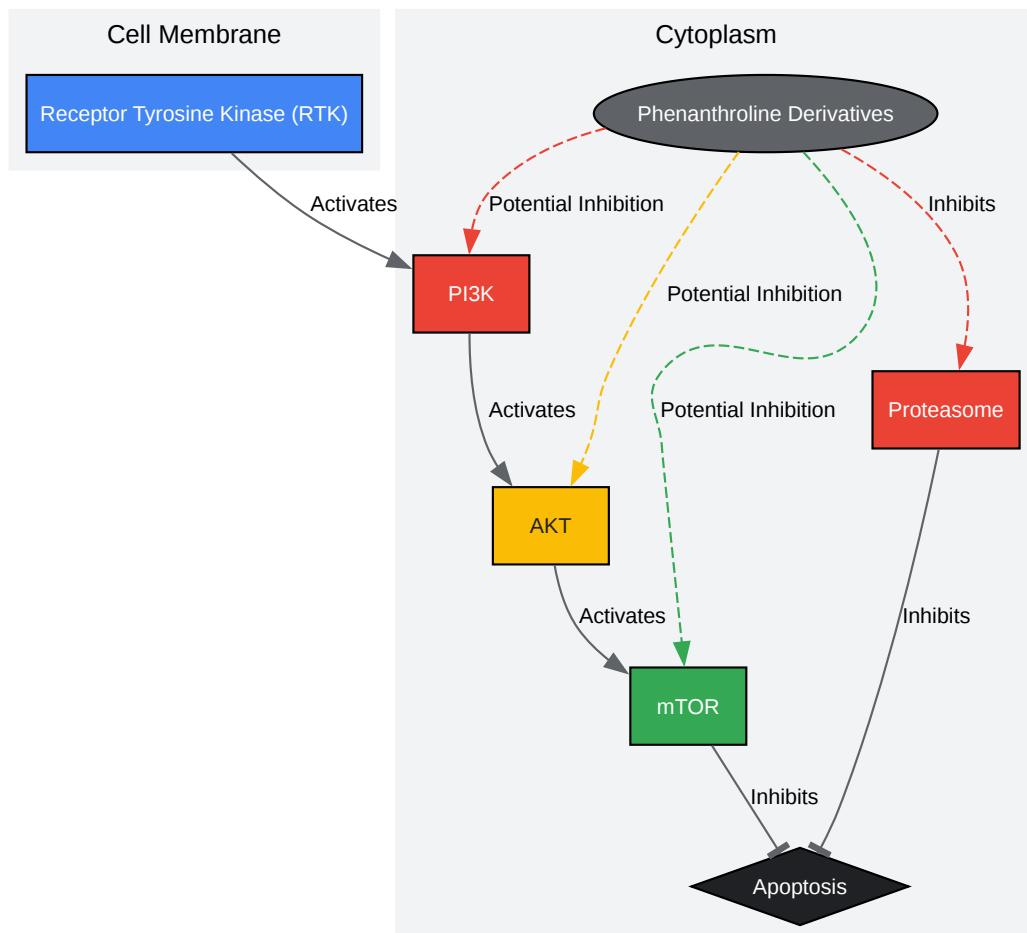
Introduction

4,7-Dimethoxy-1,10-phenanthroline is a heterocyclic organic compound and a derivative of 1,10-phenanthroline. While its primary documented application lies in synthetic chemistry as a ligand, particularly in copper-catalyzed cross-coupling reactions, the broader class of phenanthroline derivatives has garnered significant interest in medicinal chemistry and drug development. This guide provides a comprehensive overview of the physicochemical properties of **4,7-Dimethoxy-1,10-phenanthroline** and explores the potential biological activities and associated signaling pathways based on studies of related phenanthroline compounds. This document is intended to serve as a foundational resource for researchers investigating the potential of substituted phenanthrolines in therapeutic applications.

Core Compound Data: 4,7-Dimethoxy-1,10-phenanthroline

The fundamental physicochemical properties of **4,7-Dimethoxy-1,10-phenanthroline** are summarized below.

Property	Value	Citations
CAS Number	92149-07-0	[1]
Molecular Weight	240.26 g/mol	[1]
Molecular Formula	C ₁₄ H ₁₂ N ₂ O ₂	[1]
Appearance	White to brown solid	
Melting Point	197-212 °C	[1]
Solubility	Soluble in organic solvents such as DMSO	


Potential Biological Activity and Signaling Pathways of Phenanthroline Derivatives

Direct studies on the biological signaling pathways of **4,7-Dimethoxy-1,10-phenanthroline** are not extensively available in the current literature. However, extensive research on the parent compound, 1,10-phenanthroline, and its other derivatives, particularly as metal complexes, has revealed significant anticancer properties. These compounds are known to induce cell death in cancer cells through various mechanisms.

A key signaling pathway implicated in the anticancer effects of some phenanthroline derivatives is the PI3K/AKT/mTOR pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its overactivation is a common feature in many cancers. Inhibition of this pathway can lead to a decrease in cell proliferation and the induction of apoptosis (programmed cell death).

Below is a generalized representation of the PI3K/AKT/mTOR signaling pathway and the points at which phenanthroline derivatives may exert their inhibitory effects, leading to apoptosis.

Potential Signaling Pathway for Phenanthroline Derivatives

[Click to download full resolution via product page](#)

Potential Signaling Pathway for Phenanthroline Derivatives

Experimental Protocols

The following are generalized protocols for key experiments used to evaluate the potential anticancer activity of phenanthroline derivatives. These can be adapted for the study of **4,7-Dimethoxy-1,10-phenanthroline**.

Synthesis of Substituted 1,10-Phenanthrolines

While a specific protocol for **4,7-Dimethoxy-1,10-phenanthroline** is not readily available, a general approach involves the Skraup-Doebner-Miller reaction or multi-step condensation reactions. A plausible synthetic route could involve the condensation of a substituted o-phenylenediamine with an appropriate α,β -unsaturated carbonyl compound or its equivalent.

Example General Procedure: A mixture of a substituted ortho-phenylenediamine, an α,β -unsaturated aldehyde or ketone, and an oxidizing agent (e.g., arsenic pentoxide, nitrobenzene, or ferric chloride) in a suitable solvent (e.g., sulfuric acid) is heated. The reaction mixture is then cooled, neutralized, and the product is extracted and purified by crystallization or chromatography.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of a compound on cancer cells.

Protocol:

- Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
- Compound Treatment: Treat the cells with various concentrations of the phenanthroline derivative (e.g., 0.1 to 100 μM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
- MTT Addition: After the incubation period, add 20 μL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
- Formazan Solubilization: Remove the medium and add 150 μL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

- Data Analysis: Calculate the percentage of cell viability relative to the control and determine the half-maximal inhibitory concentration (IC_{50}).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay is used to detect and quantify apoptosis.

Protocol:

- Cell Treatment: Seed cells in a 6-well plate and treat with the phenanthroline derivative at its IC_{50} concentration for a specified time (e.g., 24 hours).
- Cell Harvesting: Collect both adherent and floating cells and wash them twice with cold PBS.
- Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
- Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
- Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Proteasome Activity Assay

This assay measures the chymotrypsin-like activity of the proteasome, a known target of some phenanthroline complexes.

Protocol:

- Cell Lysate Preparation: Treat cells with the compound, then lyse the cells to extract proteins.
- Reaction Setup: In a 96-well plate, add cell lysate to a buffer containing a fluorogenic proteasome substrate (e.g., Suc-LLVY-AMC).
- Incubation: Incubate the plate at 37°C for 30-60 minutes.

- Fluorescence Measurement: Measure the fluorescence at an excitation/emission of ~350/440 nm.
- Data Analysis: Compare the fluorescence of treated samples to untreated controls to determine the percentage of proteasome inhibition.

Western Blot Analysis of PI3K/AKT/mTOR Pathway

This technique is used to detect changes in the expression and phosphorylation status of key proteins in a signaling pathway.

Protocol:

- Protein Extraction: Treat cells with the phenanthroline derivative, then lyse the cells and quantify the protein concentration.
- SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Immunoblotting: Block the membrane and then incubate it with primary antibodies specific for total and phosphorylated forms of PI3K, AKT, and mTOR.
- Detection: After washing, incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Analysis: Quantify the band intensities to determine the relative changes in protein expression and phosphorylation.

Conclusion

4,7-Dimethoxy-1,10-phenanthroline is a compound with established utility in synthetic chemistry. While its biological activities have not been directly elucidated, the broader family of phenanthroline derivatives exhibits promising anticancer properties, potentially through the modulation of key signaling pathways such as the PI3K/AKT/mTOR cascade and inhibition of the proteasome. The experimental protocols provided in this guide offer a framework for the

systematic evaluation of **4,7-Dimethoxy-1,10-phenanthroline** and other novel phenanthroline derivatives as potential therapeutic agents. Further research is warranted to explore the full potential of this class of compounds in drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4,7-Dimethoxy-1,10-phenanthroline 97 92149-07-0 [sigmaaldrich.com]
- To cite this document: BenchChem. [4,7-Dimethoxy-1,10-phenanthroline CAS number and molecular weight]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1245073#4-7-dimethoxy-1-10-phenanthroline-cas-number-and-molecular-weight\]](https://www.benchchem.com/product/b1245073#4-7-dimethoxy-1-10-phenanthroline-cas-number-and-molecular-weight)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com